N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3S/c24-19(21-9-8-20(26-21)17-10-11-27-14-17)13-23-22(25)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-11,14,19,24H,12-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAUBMAWGZAHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
Thieno[2,3-d]pyrimidin-2-yl Derivatives
- Example: 2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide (CAS 379236-43-8) Key Differences: Replaces the hydroxyethyl-furan-thiophene unit with a thienopyrimidinone core. Physicochemical Properties:
- Molecular weight: 523.63 g/mol (vs. ~415–450 g/mol estimated for the target compound).
- Predicted pKa: 13.13 (indicating weaker acidity compared to the target’s hydroxy group, which may have pKa ~10–12) .
- Synthesis : Utilizes thioether linkages, contrasting with the target’s ether and amide bonds.
2-Oxoindoline Derivatives
- Example : 2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (Compound 18 in )
Triazole-Linked Naphthyl Acetamides
Functional Group Analogues
N-Substituted 2-Arylacetamides
- Example: N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide () Key Differences: Lacks heterocyclic systems but shares the acetamide-naphthalene/aryl motif. The target compound’s hydroxy group may enhance solubility but reduce metabolic stability .
Naphtho[2,1-b]furan Derivatives
Physicochemical and Pharmacokinetic Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
